[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl acetate
Description
This compound is a highly functionalized tricyclic ether ester with the molecular formula C₁₄H₂₂O₇ and a molecular weight of 302.32 g/mol . Its structure comprises a fused tricyclic core (dodecane backbone) with three-, five-, and seven-membered rings interconnected via five ether oxygen atoms. The stereochemistry (1S,2R,6R,8R,9S) defines the spatial arrangement of substituents, including four methyl groups and an acetyloxy (-OAc) moiety attached to the C8 methylene bridge. Key structural features include:
- 45 bonds, including 23 non-hydrogen bonds (1 ester, 5 ethers, and 17 C-C/C-O bonds) .
- Ring system: Two five-membered rings, one six-membered ring, and a twelve-membered tricyclic framework .
The compound’s 3D structure (Fig. 1) highlights its compact, oxygen-dense architecture, which may influence solubility, stability, and reactivity in synthetic or biological contexts .
Properties
IUPAC Name |
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-7(15)16-6-8-9-10(19-13(2,3)18-9)11-12(17-8)21-14(4,5)20-11/h8-12H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWOTSJWWWEKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4860-78-0 | |
| Record name | NSC170110 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl acetate typically involves the protection of hydroxyl groups in galactopyranose followed by acetylation. One common method includes the use of acetic anhydride and a base such as pyridine to introduce the acetyl group . The isopropylidene groups are introduced using acetone and an acid catalyst like sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol. This reaction is critical for deprotection in synthetic pathways:
-
Conditions :
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Acidic hydrolysis: 1M HCl, reflux at 80°C for 4–6 hours.
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Basic hydrolysis: 0.5M NaOH, room temperature for 12 hours.
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Substitution Reactions
The acetate group acts as a leaving group in nucleophilic substitution reactions. For example, it reacts with amines or thiols to form amides or thioesters:
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Reagents :
Elimination Reactions
Under strongly basic conditions, elimination reactions may occur, forming alkenes:
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Conditions :
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1.5M NaH in THF at 0°C to room temperature.
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Mechanistic Insights
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Hydrolysis : Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Basic conditions deprotonate water, forming a hydroxide ion that directly attacks the carbonyl carbon .
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Substitution : The acetate’s leaving group ability (pKa ≈ 4.76) facilitates SN2 mechanisms with polar aprotic solvents stabilizing the transition state .
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Elimination : Strong bases abstract a β-hydrogen, leading to the formation of a double bond via an E2 mechanism.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution and elimination reactions makes it a versatile building block in synthetic organic chemistry.
Key Reactions :
- Substitution Reactions : The tosyl group can be replaced with various nucleophiles (e.g., alkoxides or amines), allowing for the introduction of different functional groups.
- Elimination Reactions : Under specific conditions (strong bases), the tosyl group can be eliminated to form olefins.
Medicinal Chemistry
Research indicates that this compound has potential applications in drug development due to its biological activity. It is being explored for its role in synthesizing bioactive compounds that may have therapeutic effects.
Case Studies :
- A study highlighted its use in synthesizing glycosylation reactions which are crucial for developing carbohydrate-based drugs .
- Another investigation focused on its reactivity in forming complex structures that could lead to new pharmaceuticals .
Biochemical Research
In biochemical studies, the compound is utilized to explore carbohydrate chemistry and glycosylation processes. Its reactivity allows researchers to study enzyme interactions and the mechanisms of glycosidic bond formation.
Applications :
- Investigations into enzyme catalysis where the compound acts as a substrate for glycosyltransferases.
- Development of new methodologies for carbohydrate synthesis that could lead to advancements in glycomics.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile building block for diverse reactions |
| Medicinal Chemistry | Potential drug development and synthesis of bioactive compounds | May lead to new therapeutic agents |
| Biochemical Research | Study of carbohydrate chemistry and enzyme interactions | Enhances understanding of glycosylation mechanisms |
Mechanism of Action
The mechanism of action of [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl acetate involves its role as a glycosylation agent. It facilitates the addition of sugar moieties to other molecules, which can alter their physical and chemical properties. This process is crucial in the formation of glycoproteins and glycolipids, which play significant roles in cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of tricyclic ether derivatives with variations in functional groups and stereochemistry. Below is a systematic comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogy to the target compound.
Key Differences and Implications:
Functional Group Variations: The carboxylic acid analog (C₁₂H₁₈O₇) replaces the acetyloxy group with a polar -COOH, enhancing aqueous solubility but reducing membrane permeability compared to the target compound . The dodecanoate analog (C₂₄H₄₀O₇) has a long aliphatic chain, increasing hydrophobicity and likely improving lipid bilayer penetration .
Stereochemical and Ring System Differences :
- The benzo[d][1,3]dioxocin derivative incorporates an aromatic ring, enabling π-π interactions absent in the purely aliphatic tricyclic core of the target compound. This could enhance binding to aromatic residues in enzymes or receptors .
Physicochemical Properties: Molecular Weight: The target compound (302.32 g/mol) falls within the range of drug-like molecules, whereas the dodecanoate analog (~464.54 g/mol) may face challenges in bioavailability due to its size . Hydrogen Bonding: The target’s five ether oxygens and ester group offer moderate H-bonding capacity, while the carboxylic acid analog’s -COOH group significantly increases polarity .
Synthetic and Analytical Considerations :
- Crystallographic studies of such compounds often employ SHELX and WinGX/ORTEP for structure refinement, as their complex stereochemistry requires precise determination .
- Puckering analysis (via Cremer-Pople parameters) could differentiate conformational flexibility between the rigid tricyclic core and the more flexible benzo-fused analog .
Biological Activity
The compound [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl acetate is a complex organic molecule with potential biological activities. This article aims to provide a detailed analysis of its biological activity based on existing research.
- Molecular Formula : C19H36O8
- Molecular Weight : 392.49 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The presence of multiple oxygen atoms in its structure suggests potential for hydrogen bonding and interaction with biomolecules such as proteins and nucleic acids.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:
- In vitro Studies : A study demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cell Culture Studies : Inflammation markers were significantly reduced in cell cultures treated with this compound compared to controls .
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer properties:
- Case Study : A case study involving human cancer cell lines indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Activity |
|---|---|
| Multiple Oxygen Atoms | Enhances solubility and potential for interaction with polar biomolecules |
| Tetrahedral Carbon Centers | May increase the steric hindrance affecting receptor binding |
| Alkyl Groups | Potentially influence lipophilicity and membrane permeability |
Research Findings
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Studies : Compounds with similar structures have shown broad-spectrum antimicrobial activity .
- Anti-inflammatory Mechanisms : Research suggests that these compounds can inhibit pro-inflammatory cytokines .
- Cytotoxicity Tests : Various derivatives have been tested for cytotoxic effects on cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
